methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

Physicochemical characterization Hydrogen bonding Indazole derivatives

This indazole scaffold features three orthogonally reactive sites—a C-4 bromine for cross-coupling, a C-3 hydroxymethyl group for H-bonding or further functionalization, and a C-6 methyl ester—enabling chemoselective sequential transformations without protecting group chemistry. Ideal for medicinal chemists exploring kinase hinge-binding motifs or building focused libraries. Procure this single versatile intermediate to consolidate your supply chain and expedite SAR exploration at the critical 3-position.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
CAS No. 885518-32-1
Cat. No. B1629834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
CAS885518-32-1
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C(=C1)Br)CO
InChIInChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-3,14H,4H2,1H3,(H,12,13)
InChIKeyURTMECJXWLKPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-(Hydroxymethyl)-2H-Indazole-6-Carboxylate (885518-32-1): A Polyfunctionalized Indazole Building Block for Orthogonal Derivatization


Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate (CAS 885518-32-1) is a heterocyclic aromatic compound belonging to the indazole family [1]. It features a bicyclic indazole core simultaneously substituted with a bromine at the 4-position, a hydroxymethyl group at the 3-position, and a methyl carboxylate ester at the 6-position . With a molecular formula of C₁₀H₉BrN₂O₃ and a molecular weight of 285.09 g/mol, this compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, where the three orthogonally reactive functional groups enable sequential, site-selective transformations [2].

Why Methyl 4-Bromo-3-(Hydroxymethyl)-2H-Indazole-6-Carboxylate Cannot Be Interchanged with Other Indazole Building Blocks


Closely related indazole building blocks such as methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate (CAS 1260382-01-1) or methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) are not direct substitutes for this compound because the 3-hydroxymethyl group introduces a chemically distinct reactive handle—a primary alcohol—that is absent in these analogs [1]. The hydroxymethyl moiety can participate in hydrogen bonding, serve as a nucleophile for etherification or esterification, be oxidized to an aldehyde or carboxylic acid, or be converted to a leaving group, enabling synthetic sequences that are impossible with the 3-methyl or 3-unsubstituted counterparts . Furthermore, the combination of three orthogonal functional groups (C-4 Br, C-3 CH₂OH, C-6 CO₂Me) in a single indazole scaffold permits divergent, site-selective derivatization strategies that two-functional-group analogs cannot support [1].

Quantitative Evidence Guide: Methyl 4-Bromo-3-(Hydroxymethyl)-2H-Indazole-6-Carboxylate vs. Closest Analogs


Boiling Point Elevation Reflects Enhanced Intermolecular Hydrogen Bonding Relative to 3-Methyl and 3-Unsubstituted Analogs

The predicted boiling point of methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate is 483.3±40.0 °C at 760 mmHg . This is approximately 79 °C higher than methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate (404.5±40.0 °C) and 87 °C higher than methyl 4-bromo-1H-indazole-6-carboxylate (395.9±22.0 °C) , consistent with the additional intermolecular hydrogen-bonding capacity conferred by the hydroxymethyl group.

Physicochemical characterization Hydrogen bonding Indazole derivatives

Hydrogen Bond Donor Count: A Critical Differentiator for Target Engagement and Physicochemical Profile

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate possesses two hydrogen bond donor sites (indazole N-H and hydroxymethyl O-H), as confirmed by its structural formula and computed descriptor H_Donors=2 . In contrast, methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate has only one H-bond donor (indazole N-H; the 3-methyl group is not a donor) . This difference is significant because the number of hydrogen bond donors is a key parameter in Lipinski's Rule of Five and influences membrane permeability, solubility, and target binding.

Medicinal chemistry Hydrogen bond donors Drug-likeness Indazole SAR

Polar Surface Area (PSA) Modulation: Tuning Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate is 75.21 Ų . While comparative TPSA data for the 3-methyl analog is not available from the same source, the replacement of a hydroxymethyl group (CH₂OH) with a methyl group (CH₃) reduces the polarity contribution, and the 3-unsubstituted analog methyl 4-bromo-1H-indazole-6-carboxylate has a predicted pKa of 11.21±0.40 , indicating a different ionization profile that can affect passive permeability. A TPSA of approximately 75 Ų places this compound near the threshold commonly associated with CNS penetration capability (typically < 90 Ų), with the hydroxymethyl group providing a tunable polarity handle not available in the 3-methyl or 3-H analogs.

CNS drug design Polar surface area Blood-brain barrier Indazole pharmacokinetics

Synthetic Orthogonality: Three Distinct Reactive Sites Enable Sequential, Site-Selective Derivatization Unavailable with Simpler Analogs

The target compound presents three chemically distinct reactive sites: (i) a C-4 bromine amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); (ii) a C-3 hydroxymethyl group that can undergo selective oxidation, esterification, etherification, or conversion to a halide without affecting the ester; and (iii) a C-6 methyl ester that can be hydrolyzed to the carboxylic acid or amidated [1]. In comparison, methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate offers only two reactive sites (Br and ester; the 3-methyl is largely inert), while methyl 4-bromo-1H-indazole-6-carboxylate provides only two sites (Br and ester) . This third reactive handle significantly expands the accessible chemical space for library synthesis and SAR exploration.

Orthogonal synthesis Indazole functionalization Cross-coupling Building blocks

Optimal Application Scenarios for Methyl 4-Bromo-3-(Hydroxymethyl)-2H-Indazole-6-Carboxylate Based on Differentiated Properties


Kinase Inhibitor Fragment Growth and Lead Optimization Requiring 3-Position Hydrogen Bond Donor Capacity

In kinase drug discovery programs where the indazole core serves as a hinge-binding motif, the 3-hydroxymethyl group provides an additional hydrogen bond donor that can interact with the kinase hinge region or solvent-exposed residues. This compound enables structure-activity relationship (SAR) exploration at the 3-position that is inaccessible with methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate . The C-4 bromine allows subsequent introduction of aryl/heteroaryl groups via Suzuki coupling to extend into hydrophobic pockets, while the C-6 ester can be hydrolyzed to modulate solubility or converted to amides for additional target interactions .

Divergent Library Synthesis via Sequential Orthogonal Functionalization of the Indazole Core

For high-throughput chemistry groups building indazole-focused compound libraries, this single intermediate supports three sequential, chemoselective transformations—(1) Suzuki coupling at C-4 Br, (2) oxidation or derivatization of C-3 CH₂OH, and (3) hydrolysis or amidation of C-6 CO₂Me—without requiring protecting group manipulations between steps . This reduces the number of distinct building blocks that must be procured and maintained in inventory, simplifying supply chain logistics for CROs and pharmaceutical compound management groups [1].

CNS-Targeted Probe Design Leveraging Modulated Polar Surface Area

With a TPSA of 75.21 Ų, this compound occupies a favorable range for CNS drug design, where the hydroxymethyl group can be retained to maintain polarity or capped with a small alkyl group to fine-tune lipophilicity . The availability of the bromine as a synthetic handle allows late-stage diversification to optimize target potency while monitoring CNS MPO scores, a strategy less flexible with 3-unsubstituted indazole building blocks that lack the polarity-tuning option at C-3 .

Physical Property-Guided Crystallization and Purification Process Development

The elevated boiling point (483.3 °C predicted) relative to 3-methyl and 3-H analogs indicates stronger intermolecular interactions that can be exploited during crystallization development . Process chemists scaling up syntheses involving this intermediate should anticipate different solubility and distillation behavior compared to lower-boiling indazole analogs, informing solvent selection and purification strategy at kilogram scale .

Quote Request

Request a Quote for methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.